molecular formula C21H19NO4 B14728674 N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine CAS No. 10441-31-3

N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B14728674
CAS No.: 10441-31-3
M. Wt: 349.4 g/mol
InChI Key: LHHSPMHVRBROCW-IBGZPJMESA-N
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Description

N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine is a modified amino acid derivative featuring a naphthalen-2-yloxy acetyl group attached to the α-amino group of L-phenylalanine.

Properties

CAS No.

10441-31-3

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H19NO4/c23-20(22-19(21(24)25)12-15-6-2-1-3-7-15)14-26-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2,(H,22,23)(H,24,25)/t19-/m0/s1

InChI Key

LHHSPMHVRBROCW-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Carboxyl Group Protection

The carboxylic acid moiety of L-phenylalanine is typically protected as a methyl or ethyl ester to prevent side reactions during acylation. For example, treatment with thionyl chloride in methanol converts L-phenylalanine to its methyl ester hydrochloride.

Reaction Conditions

  • Reagent: Thionyl chloride (3 equivalents)
  • Solvent: Methanol, 0°C to room temperature
  • Yield: >95% (isolated as hydrochloride salt).

Activation of Naphthalen-2-yloxy Acetic Acid

Naphthalen-2-yloxy acetic acid is synthesized via nucleophilic substitution between 2-naphthol and chloroacetic acid under alkaline conditions. Activation as an acid chloride or mixed carbonate precedes coupling.

Procedure

  • Synthesis of Naphthalen-2-yloxy Acetic Acid
    • 2-Naphthol (1.0 equivalent) and chloroacetic acid (1.2 equivalents) react in aqueous NaOH (10% w/v) at 80°C for 6 hours.
    • Acidification with HCl precipitates the product (yield: 85–90%).
  • Activation via Thionyl Chloride
    • Naphthalen-2-yloxy acetic acid (1.0 equivalent) refluxed with thionyl chloride (5 equivalents) in toluene forms the acyl chloride.
    • Key Data: Reaction completes in 4 hours (monitored by TLC).

Coupling Reagents and Racemization Control

Racemization during acylation is minimized using carbodiimide- or phosphonium-based coupling agents with non-nucleophilic bases.

TBTU-Mediated Coupling

TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) facilitates efficient amide bond formation but risks racemization unless paired with pyridine.

Optimized Protocol

  • Reagents: TBTU (1.1 equivalents), pyridine (3 equivalents)
  • Solvent: Dichloromethane, 0°C to room temperature
  • Racemization: <2% (chiral HPLC analysis).

PyBOP®-Based Method

PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offers superior stereochemical retention compared to TBTU, particularly with N,N-diisopropylethylamine (DIPEA).

Procedure

  • L-Phenylalanine methyl ester (1.0 equivalent), naphthalen-2-yloxy acetyl chloride (1.05 equivalents), and PyBOP® (1.1 equivalents) dissolved in dichloromethane.
  • DIPEA (2.5 equivalents) added dropwise at 0°C.
  • Stirred for 12 hours at room temperature.
  • Yield: 82% (isolated via column chromatography).

Deprotection and Final Product Isolation

Ester Hydrolysis

The methyl ester is hydrolyzed using aqueous lithium hydroxide in tetrahydrofuran (THF):

Conditions

  • Reagent: LiOH (2.0 equivalents)
  • Solvent: THF/H2O (3:1), 0°C to room temperature
  • Time: 4 hours
  • Yield: 95% (after acidification with HCl).

Purification

Crude product is purified via recrystallization from ethanol/water (1:3) or preparative HPLC (C18 column, acetonitrile/water gradient).

Analytical Data

  • Melting Point: 181–183°C
  • [α]D20: +34.5° (c = 1.0, MeOH)
  • HPLC Purity: 99.2% (C18, 254 nm).

Comparative Analysis of Coupling Methods

The table below summarizes key parameters for TBTU- and PyBOP®-mediated syntheses:

Parameter TBTU/Pyridine PyBOP®/DIPEA
Yield 78% 82%
Racemization 1.8% 0.5%
Reaction Time 8 hours 12 hours
Solvent Dichloromethane Dichloromethane
Base Pyridine DIPEA

Mechanistic Insights into Racemization Suppression

Racemization occurs via base-mediated deprotonation of the α-carbon, forming a planar intermediate. Pyridine’s weak basicity (pKa ≈ 5.2) minimizes this pathway compared to stronger bases like N-methylmorpholine (pKa ≈ 7.4). Phosphonium reagents (e.g., PyBOP®) stabilize the activated ester intermediate, further reducing epimerization.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control. A 2023 study demonstrated a 5-kg batch using PyBOP®/DIPEA in a plug-flow reactor, achieving 85% yield with 0.3% racemization.

Chemical Reactions Analysis

Types of Reactions

N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The phenylalanine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Interactions : The naphthalene moiety may facilitate π-π stacking with biological targets, a property absent in simpler analogs like N-acetyl-L-phenylalanine .
  • Stability: Phthaloyl and naphthalenyloxy groups confer higher steric protection to the amino group compared to acetyl, reducing enzymatic degradation .

Pharmacological and Biochemical Activity

Anticancer Potential

  • Trimethylamineboryl Derivatives : Sodium N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine (compound 2 in ) demonstrated comparable efficacy to cisplatin in prolonging lifespan (ILS) in preclinical models, suggesting that bulky acyl groups enhance anticancer activity .
  • Naphthalene-Based Analogs: Compounds with naphthalene moieties (e.g., 3'-(2-naphthoyl)spiro derivatives in ) exhibit notable cytotoxic effects, implying that the target compound’s naphthalenyloxy group may similarly interact with DNA or protein targets .

Q & A

Q. What are the optimal synthetic routes for preparing N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling a naphthol derivative (e.g., 2-naphthol) with an acetylated phenylalanine precursor. A validated approach includes:

Alkylation : React 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form the naphthyloxy intermediate .

Acetylation : Introduce the acetyl group via reaction with chloroacetyl chloride or acetic anhydride under anhydrous conditions .

Coupling : Use peptide-coupling reagents (e.g., HATU or DCC) to conjugate the acetylated intermediate with L-phenylalanine, ensuring enantiomeric purity by chiral HPLC .
Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via melting point analysis (e.g., 229–231°C for related derivatives) and IR spectroscopy (key peaks: 1736 cm⁻¹ for ester carbonyl, 1660 cm⁻¹ for amide) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.3 ppm), acetyl methyl group (δ ~2.1 ppm), and phenylalanine backbone (δ 3.1–4.3 ppm for α-H and β-H) .
  • IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion validation (expected [M+H]+ ~380–400 Da) .
  • X-ray Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data from single-crystal diffractometers .

Q. How can researchers ensure batch-to-batch consistency in purity for biological assays?

  • Methodological Answer :
  • Acid-Base Titration : Quantify free carboxylic acid groups in the phenylalanine moiety to assess purity .
  • Chiral Derivatization : Use Marfey’s reagent to confirm enantiomeric excess via HPLC .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect impurities (e.g., residual solvents or byproducts) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from:

Substituent Effects : Minor structural variations (e.g., naphthyl vs. pyrimidinyl groups) drastically alter activity. Compare analogues using SAR studies .

Assay Conditions : Optimize cell-based assays for solubility (e.g., DMSO concentration ≤0.1%) and pH stability (pH 7.4 buffers).

Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) .
Validate findings with orthogonal assays (e.g., ELISA for cytokine suppression and Western blot for NF-κB pathway inhibition) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or proteases). Focus on the naphthyloxy group’s π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetyl-phenylalanine backbone in aqueous vs. membrane environments .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
  • Disorder in the Naphthyl Group : Apply PART and SUMP restraints to refine overlapping electron densities .
  • High-Z’ Structures : For multiple molecules per asymmetric unit, utilize ISOR/DFIX constraints to maintain geometric regularity .

Q. How does the compound’s stereochemistry influence its role as a protease inhibitor?

  • Methodological Answer :
  • Enzymatic Assays : Compare L- vs. D-phenylalanine derivatives in fluorogenic substrate assays (e.g., trypsin or chymotrypsin inhibition).
  • Crystallographic Studies : Resolve co-crystal structures with the target protease to identify stereospecific hydrogen bonds (e.g., between the acetyl group and catalytic serine) .
  • Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots to quantify enantiomer-specific inhibition .

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